Latia luciferin Latia luciferin Latia luciferin is an apo carotenoid sesquiterpenoid that consists of a cylohexene ring substituted by methyl groups at positions 2, 6 and 6 and a (1E)-1-(formyloxy)-2-methylbut-1-en-4-yl group at position 2. It has a role as an animal metabolite and a luciferin. It is an apo carotenoid sesquiterpenoid and a formate ester.
Brand Name: Vulcanchem
CAS No.: 21730-91-6
VCID: VC0532550
InChI: InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+
SMILES: CC1=C(C(CCC1)(C)C)CCC(=COC=O)C
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

Latia luciferin

CAS No.: 21730-91-6

Cat. No.: VC0532550

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Latia luciferin - 21730-91-6

Specification

CAS No. 21730-91-6
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate
Standard InChI InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+
Standard InChI Key MJURCEOLOMHLAX-ZRDIBKRKSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C
SMILES CC1=C(C(CCC1)(C)C)CCC(=COC=O)C
Canonical SMILES CC1=C(C(CCC1)(C)C)CCC(=COC=O)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Composition

Latia luciferin (C₁₅H₂₄O₂; molecular weight: 236.35 g/mol) is classified as an apo carotenoid sesquiterpenoid. Its structure comprises a cyclohexene ring substituted with three methyl groups (at positions 2, 6, and 6) and a (1E)-1-(formyloxy)-2-methylbut-1-en-4-yl group (Figure 1) . The IUPAC name is [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate, with the SMILES notation CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C .

Table 1: Physical and Chemical Properties of Latia Luciferin

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
Boiling Point313.8°C at 760 mmHg
Density0.927 g/cm³
LogP (Partition Coefficient)5.005
SolubilityHydrophobic; soluble in DMSO

Structural Uniqueness

The compound’s conjugated system, including the formate ester and cyclohexene ring, is critical for its role in light emission. Theoretical studies using density functional theory (DFT) reveal that the non-fluorescent nature of Latia luciferin arises from rapid non-radiative decay pathways, likely due to the flexibility of its aliphatic chain and the absence of rigid π-conjugation .

Mechanism of Bioluminescence

Enzymatic Reaction

The bioluminescence reaction involves three components:

  • Latia luciferin: Substrate.

  • Luciferase: A flavoprotein with a tightly bound flavin mononucleotide (FMN) as the light emitter .

  • Purple protein: A cofactor of unknown structure that enhances light output .

Table 2: Key Features of the Bioluminescence Reaction

ParameterDetailSource
Light EmitterFlavin group in luciferase
Quantum YieldNot quantified (cf. 0.17 for bacteria)
Cofactor RequirementPurple protein
Oxygen Consumption2 molecules per luciferin

Comparison with Bacterial Systems

In luminous bacteria (e.g., Aliivibrio fischeri), a similar aldehyde substrate is oxidized by bacterial luciferase using reduced FMNH₂, producing a carboxylic acid and light (λmax490 nm\lambda_{\text{max}} \approx 490 \text{ nm}) . While both systems involve flavoproteins, Latia’s requirement for a purple protein and its two-step oxygenation mechanism distinguish it from bacterial bioluminescence .

Synthetic and Theoretical Studies

Chemical Synthesis

Early synthesis attempts by Nakatsubo et al. (1970) confirmed the structure of Latia luciferin through stereochemical analysis . Recent work has focused on analogs, such as benzoate derivatives, to probe structure-activity relationships. For example, replacing the cyclohexene ring with a methyl-substituted phenyl group abolishes bioluminescence, highlighting the importance of the native structure .

Computational Insights

DFT and time-dependent DFT studies reveal that the lack of fluorescence in Latia luciferin and oxyluciferin stems from:

  • Low energy gaps between excited and ground states.

  • Vibrational relaxation pathways enabled by flexible side chains .
    Modifying substituents (e.g., electron-withdrawing groups) can induce fluorescence in analogs, suggesting that the native structure evolved to minimize radiative decay .

Applications and Future Directions

Current Uses

  • Bioluminescence Research: Serves as a model system for studying novel oxygenase mechanisms .

  • Ecological Studies: Used to track Latia populations in freshwater ecosystems .

Challenges and Open Questions

  • Biosynthesis Pathway: No genes or intermediates have been identified.

  • Purple Protein Structure: Its role remains enigmatic due to purification difficulties .

  • Quantum Yield Measurement: Critical for comparing efficiency with other bioluminescent systems.

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